molecular formula C12H26O3Si2 B101774 3-(Pentamethyldisiloxanyl)propyl methacrylate CAS No. 18151-85-4

3-(Pentamethyldisiloxanyl)propyl methacrylate

Cat. No. B101774
CAS RN: 18151-85-4
M. Wt: 274.5 g/mol
InChI Key: NWBTXZPDTSKZJU-UHFFFAOYSA-N
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Description

The compound "3-(Pentamethyldisiloxanyl)propyl methacrylate" is a methacrylate derivative with a siloxane functional group. This type of compound is of interest due to its potential applications in polymer science, where the incorporation of siloxane groups can impart unique physical and chemical properties to the resulting polymers, such as flexibility, thermal stability, and hydrophobicity.

Synthesis Analysis

The synthesis of methacrylate derivatives with silyl groups, such as "3-(Pentamethyldisiloxanyl)propyl methacrylate," often involves the use of anionic polymerization techniques. For example, the anionic polymerization of 3-(trimethoxysilyl)propyl methacrylate and related compounds has been investigated, demonstrating the ability to produce polymers with well-defined structures using various initiators . Additionally, the synthesis of block copolymers incorporating siloxane segments has been achieved through methods like atom transfer radical polymerization (ATRP), which can be optimized to produce copolymers with desired molecular weights and low polydispersity indices .

Molecular Structure Analysis

The molecular structure of methacrylate derivatives with silyl groups is characterized by the presence of siloxane bonds (Si-O-Si) and the methacrylate functional group. The siloxane moiety provides flexibility and contributes to the overall hydrophobic character of the molecule. The methacrylate group allows for polymerization and the formation of various copolymers with different properties, depending on the comonomers used .

Chemical Reactions Analysis

Methacrylate derivatives with silyl groups can undergo various chemical reactions, primarily polymerization to form homopolymers or copolymers. Anionic polymerization and ATRP are common methods used to polymerize these monomers. The reactivity of the methacrylate group enables the formation of polymers with a range of molecular weights and structures, including block copolymers and star-shaped polymers . The presence of the silyl group can also influence the reactivity and stability of the monomer during polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from "3-(Pentamethyldisiloxanyl)propyl methacrylate" are influenced by the siloxane and methacrylate groups. Siloxane imparts flexibility, thermal stability, and hydrophobicity to the polymers. The methacrylate group contributes to the mechanical strength and chemical resistance of the polymers. The synthesis of polymers with varying compositions can lead to materials with a range of glass transition temperatures, refractive indices, and thermal stabilities . The incorporation of silyl groups into methacrylate polymers can also affect properties such as water absorption, which is typically reduced compared to polymers without siloxane groups .

Scientific Research Applications

Polymer Synthesis and Functionalization

Research has explored the synthesis of novel amino-functionalized methacrylates, including derivatives similar to 3-(Pentamethyldisiloxanyl)propyl methacrylate, for use in emulsion and solution copolymerization. These studies focus on the preparation, water solubility, pKa, and chemical stability of such monomers, along with the characterization of homopolymers and their applications in emulsion polymerizations under controlled conditions (Geurts et al., 2001).

Surface Modification and Hydrolysis Monitoring

Another study utilized 3-(trimethoxysilyl)propyl methacrylate (TPM), a compound with similar functional groups, to monitor auto-oscillations caused by hydrolysis when contacting water. This approach aims to understand the role of such molecules in emulsion formation and stabilization, demonstrating the experimental utility of surface tension sensors in monitoring chemical reactions of TPM with water (Tleuova et al., 2016).

Biomedical Applications

Research has been directed towards developing biocompatible copolymers using methacrylates for various biomedical applications. These include the synthesis of well-defined MPC-based block copolymers for potential use in sophisticated bone replacement and tissue engineering, showcasing the versatility of methacrylates in creating biocompatible materials (Ma et al., 2003).

Advanced Materials and Coatings

Studies on the synthesis of polyhedral oligomeric silsesquioxane (POSS) methacrylate monomers and their polymerization for creating core–shell latex systems indicate the potential for developing advanced materials with specific microstructural and topological properties. These materials are explored for their applications in coatings, hydrogels, and films, highlighting the importance of methacrylates in fabricating functional hybrid materials (Oláh et al., 2004).

Analytical and Sensor Applications

Furthermore, methacrylates have been employed in the preparation of novel solid-phase microextraction fibers using sol-gel technology for the analysis of aroma compounds in beverages, such as beer. This illustrates the applicability of methacrylate-based materials in enhancing analytical methodologies and sensor technologies (Liu et al., 2005).

Safety And Hazards

Personal protective equipment/face protection should be worn when handling 3-(Pentamethyldisiloxanyl)propyl methacrylate . Ensure adequate ventilation and avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The recent advancements of poly (methyl methacrylate) (PMMA) as a transparent flexible polymer material have been utilized in numerous areas of engineering and materials science . PMMA-based copolymers demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .

properties

IUPAC Name

3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBTXZPDTSKZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066322
Record name 3-(Pentamethyldisiloxanyl)propyl methacrylate
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Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentamethyldisiloxanyl)propyl methacrylate

CAS RN

18151-85-4
Record name (3-Methacryloxypropyl)pentamethyldisiloxane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester
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Record name 3-(Pentamethyldisiloxanyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pentamethyldisiloxanyl)propyl methacrylate
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